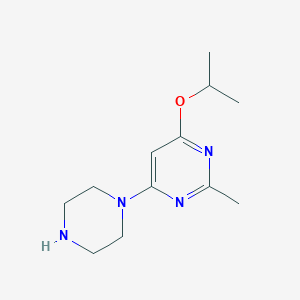

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-methyl-4-piperazin-1-yl-6-propan-2-yloxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-9(2)17-12-8-11(14-10(3)15-12)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCIANUXAZWHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

Substitution Reactions:

Piperazine Substitution: The final step involves the substitution of the 6-position with a piperazin-1-yl group, which can be accomplished through nucleophilic substitution reactions using piperazine or its derivatives under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to modify the functional groups on the pyrimidine ring.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Piperazine, alkylating agents.

Electrophiles: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.

Scientific Research Applications

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and other diseases.

Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, and its effects on cellular processes.

Industrial Applications: The compound may be utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and kinetic properties are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Analysis

Piperazine vs. Piperidine/Morpholine: Piperazine (as in the target compound) provides two basic nitrogen atoms, enhancing water solubility and enabling salt formation (e.g., hydrochloride in ). In contrast, piperidine (non-basic, ) and morpholine (weakly basic oxygen-containing ring, ) exhibit reduced solubility but improved membrane permeability.

However, steric hindrance from the isopropyl group may reduce binding affinity to certain targets.

Core Modifications: Thienopyrimidine derivatives (e.g., ) demonstrate enhanced planar rigidity compared to pyrimidine, favoring interactions with ATP-binding pockets in kinases. The target compound’s pyrimidine core may prioritize flexibility for broader target engagement.

Physicochemical and Pharmacokinetic Properties

- Basicity : Piperazine’s pKa (~9.8) promotes protonation at physiological pH, improving solubility but limiting CNS penetration relative to morpholine (pKa ~7.4) .

- DFT Studies : Computational models (B3LYP/6-311+G(2d,p)) for sulfonamide analogs () predict charge distribution and H-bonding capacity, which may differ in the target compound due to the isopropoxy group’s electron-donating effects.

Biological Activity

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound consists of a pyrimidine ring substituted at the 4-position with an isopropoxy group and at the 6-position with a piperazine moiety. This specific substitution pattern enhances its potential as a pharmacological agent.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.29 g/mol |

| Solubility | Soluble in organic solvents |

| Structural Features | Pyrimidine ring, isopropoxy group, piperazine ring |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to modulate biochemical pathways by acting as an inhibitor or modulator of these targets. Research indicates that the compound may influence nucleoside transport systems, particularly through inhibition of Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleotide metabolism and adenosine regulation.

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications in various diseases, including neurological disorders and cancer. Its ability to interact with ENTs positions it as a candidate for drug development aimed at enhancing the efficacy of chemotherapy by modulating nucleotide availability in cancer cells.

Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of Nucleoside Transport : The compound has demonstrated significant inhibitory effects on uridine uptake in cells expressing ENTs. This inhibition can disrupt nucleotide synthesis pathways, making it a potential therapeutic agent for conditions where nucleoside transport is dysregulated.

- Structure-Activity Relationship (SAR) : Variations in the substituents on the piperazine ring have been studied to enhance selectivity towards specific ENTs. For instance, modifications involving halogen substitutions have shown promising results in improving biological activity and selectivity .

-

Case Studies :

- In a study focused on the structure-activity relationship of related compounds, this compound was compared with other analogues to assess its potency against ENTs. The findings indicated that certain modifications could significantly enhance its inhibitory effects .

- Another study highlighted its potential in treating cancers by modulating nucleotide metabolism, suggesting that compounds like this could serve as adjuncts to existing therapies .

Q & A

Q. What are the common synthetic routes for 4-isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution at the pyrimidine core. Piperazine derivatives are introduced via refluxing in aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres. For example, Mannich reactions using formaldehyde and secondary amines (e.g., piperazine) have been employed to functionalize pyrimidine scaffolds . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for pyrimidine:piperazine), temperature (80–100°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion .

Q. Which analytical techniques are critical for characterizing the compound's purity and structure?

- X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks, as demonstrated for structurally related pyrimidine derivatives .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., isopropoxy at C4, piperazine at C6) .

- HPLC/TLC : Validates purity (>98%) and quantifies impurities (e.g., residual solvents, unreacted intermediates) using C18 columns with UV detection at 254 nm .

Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature?

Stability is assessed via forced degradation studies:

- Hydrolysis : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation products (e.g., cleavage of the isopropoxy group) using LC-MS .

- Thermal stability : Heat samples at 40–60°C for 1–4 weeks. Degradation kinetics follow first-order models, with activation energy calculated via Arrhenius plots .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data across different studies?

Contradictions may arise from assay variability (e.g., cell lines, receptor isoforms) or impurities. Strategies include:

- Standardized assays : Use WHO-validated cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity (>99% via HPLC) .

- Impurity profiling : Identify pharmacologically active impurities (e.g., 2,2'-(piperazine-1,4-diyl)dipyrimidine, CAS 84746-24-7) using HRMS and assess their off-target effects .

Q. What strategies are effective in identifying and quantifying synthetic impurities?

- HPLC-DAD/ELSD : Resolve impurities like unreacted piperazine or byproducts (e.g., dioxalates) with gradient elution (acetonitrile/0.1% TFA in water) .

- Accelerated stability testing : Expose the compound to oxidative (H₂O₂), photolytic (ICH Q1B), and thermal stress to predict impurity formation pathways .

Q. How does modifying the isopropoxy group affect the compound's receptor binding affinity?

Structure-activity relationship (SAR) studies show:

- Isopropoxy vs. methoxy : Bulkier isopropoxy enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility.

- Substituent position : C4-alkoxy groups optimize steric complementarity with hydrophobic pockets in serotonin receptors (e.g., 5-HT₁A), as seen in analogs with 4-ethoxy derivatives .

Q. How can conflicting crystallographic data be resolved when determining the molecular structure?

- Multi-technique validation : Cross-validate XRD data with DFT-optimized geometries (B3LYP/6-31G* basis set) and solid-state NMR to resolve discrepancies in bond angles or torsional strain .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to explain packing anomalies .

Q. What methodologies are recommended for assessing metabolic stability in preclinical models?

Q. How can researchers design analogs to improve pharmacokinetic properties?

Q. What computational approaches predict the compound's interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled receptors (e.g., dopamine D₂) using PyMOL. Validate with mutagenesis studies (e.g., Ala-scanning) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; calculate RMSD/RMSF to identify critical residue interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.